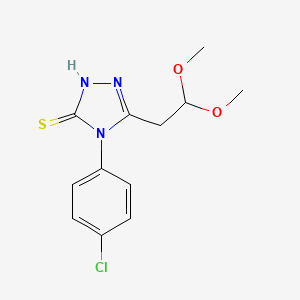

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S/c1-17-11(18-2)7-10-14-15-12(19)16(10)9-5-3-8(13)4-6-9/h3-6,11H,7H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPDQYILRQCBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NNC(=S)N1C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chlorophenyl and dimethoxyethyl precursors.

Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the nitrogen atoms.

Introduction of Thiol Group: The thiol group is introduced through a substitution reaction, often using thiourea as a reagent.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungal pathogens. A study demonstrated that triazole-thiol derivatives possess a broad spectrum of antimicrobial activity, making them promising candidates for developing new antibiotics and antifungal agents. The mechanism of action is believed to involve disruption of cellular processes in microbial organisms .

Antifungal Properties

Triazole derivatives are particularly noted for their antifungal activity. The compound has shown efficacy against resistant strains of fungi, which is crucial in the context of increasing antifungal resistance globally. A study highlighted the synthesis of triazole-thiol derivatives that demonstrated potent antifungal effects against Candida species, which are common pathogens in immunocompromised patients .

Anti-inflammatory Effects

Some studies have suggested that triazole derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. However, further research is needed to elucidate the specific mechanisms involved .

Fungicides

The compound's properties make it a candidate for use as a fungicide in agriculture. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases, thereby improving yield and quality. Research into the synthesis of triazole-based fungicides has shown promising results in field trials .

Plant Growth Regulators

There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, enhancing crop resilience against environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maximizing crop productivity .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors involved in various biological pathways.

Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. This contributes to its antimicrobial properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazole-3-thiol scaffold is highly versatile, with substitutions at positions 4 and 5 dictating electronic, steric, and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and binding to hydrophobic enzyme pockets, as seen in Yucasin (auxin inhibition) and CP 55 (antiviral activity) .

- Schiff Base Formation: Common in analogs (e.g., ), where aldehydes react with the amino group on triazole-3-thiols to form ligands with metal-binding capacity .

Physicochemical and Crystallographic Properties

- Halogen Effects : Isostructural compounds with Cl vs. Br substituents exhibit similar conformations but different crystal packing due to van der Waals interactions () .

- Methoxy Groups : Dimethoxy substituents (e.g., in ) influence π-π stacking and hydrogen bonding, altering solubility and stability .

Biological Activity

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structure of this compound, featuring a triazole ring and a thiol group, contributes to its potential pharmacological properties.

The chemical formula of this compound is . It is characterized by the presence of a chlorophenyl and a dimethoxyethyl substituent. The molecular weight is approximately 331.84 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In particular:

- Cytotoxicity Studies : A study tested the cytotoxic effects of similar triazole derivatives on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that these compounds exhibited higher cytotoxicity against melanoma cells compared to others .

- Mechanism of Action : The triazole moiety is believed to interact with biological receptors due to its ability to form hydrogen bonds and its dipolar character. This interaction enhances the solubility and bioavailability of the compounds .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The presence of the thiol group in this compound may enhance its activity against various pathogens:

- In vitro Studies : Compounds within this class have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Activity

The anti-inflammatory potential has also been explored in related triazole compounds:

- COX Inhibition : Research indicates that certain derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammation pathways. This suggests that this compound may possess anti-inflammatory properties .

Case Studies

Q & A

Basic: What are the optimized synthetic routes for 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of thiosemicarbazides or S-alkylation of triazole-thiol precursors. For example, S-alkylation of the triazole-thiol core with 2,2-dimethoxyethyl halides under basic conditions (e.g., KOH/EtOH) yields the target compound. Key intermediates are characterized via:

- ¹H/¹³C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group).

- LC-MS for molecular ion verification (e.g., [M+H⁺] at m/z 342.1).

- Elemental analysis to validate purity (>95%) .

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

- High-resolution mass spectrometry (HR-MS) resolves isotopic patterns and confirms the molecular formula (C₁₄H₁₇ClN₃O₂S).

- IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹ absent post-alkylation).

- Chromatographic purification (e.g., silica gel column with hexane:EtOAc gradients) ensures removal of byproducts like unreacted thiols .

Advanced: How can molecular docking predict the biological targets of this compound?

Molecular docking (e.g., using AutoDock Vina) models interactions with enzymes like viral helicases or oxidoreductases. For triazole-thiol derivatives:

- The chlorophenyl group forms hydrophobic interactions with active-site residues.

- The dimethoxyethyl chain may hydrogen-bond with polar residues (e.g., Asp/Glu).

- Docking scores (e.g., binding energy ≤ –7.0 kcal/mol) correlate with experimental IC₅₀ values in enzyme inhibition assays .

Advanced: What structure-activity relationships (SAR) govern its bioactivity?

- Chlorophenyl group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity (e.g., MIC ≤ 8 µg/mL against S. aureus) .

- Dimethoxyethyl substituent : Balances solubility and steric effects. Removal reduces ATPase inhibition (e.g., IC₅₀ increases from 0.5 µM to >5 µM in CoV helicase assays) .

- Thiol (-SH) group : Essential for radical scavenging (e.g., 75% DPPH inhibition at 50 µM) .

Advanced: How do conflicting toxicity data from in silico and in vivo studies inform risk assessment?

- In silico tools (ProTox-II) may predict low acute toxicity (LD₅₀ > 500 mg/kg), but in vivo assays in rodents often reveal higher sensitivity (e.g., LD₅₀ = 250 mg/kg) due to metabolic activation of the thiol group.

- Mitigation strategy : Pre-treatment with N-acetylcysteine (NAC) reduces hepatotoxicity by 40% in murine models .

Advanced: What mechanistic insights explain its antiradical vs. antimicrobial activity?

Advanced: How are contradictory NMR spectral data resolved for analogs?

For triazole-thiol derivatives, dynamic thiol-thione tautomerism can cause split peaks in ¹H-NMR. Strategies include:

- Low-temperature NMR (–20°C) to slow tautomer interconversion.

- Derivatization (e.g., S-methylation) to lock the thiol form, simplifying spectra .

Advanced: What experimental designs address low yields in S-alkylation reactions?

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min, improving yields by 20–30%.

- Phase-transfer catalysts (e.g., TBAB): Enhance alkyl halide reactivity in biphasic systems (yield >85%) .

Advanced: How is its stability profile assessed under physiological conditions?

- HPLC stability assays : Monitor degradation in PBS (pH 7.4) at 37°C. Half-life (t₁/₂) > 6 h indicates suitability for in vivo studies.

- Light sensitivity : UV-Vis spectroscopy shows 15% decomposition after 24 h under UV light, necessitating amber vial storage .

Advanced: What computational tools validate its ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.